molecular formula C20H19ClN4O B11671715 4-chloro-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one

4-chloro-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one

Cat. No.: B11671715
M. Wt: 366.8 g/mol
InChI Key: KHEHIUSBBMGFEX-UHFFFAOYSA-N
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Description

4-chloro-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by the presence of a pyridazinone core, substituted with a phenyl group, a piperazine ring, and a chlorine atom. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Substitution Reactions: The phenyl and piperazine groups are introduced through nucleophilic substitution reactions. The chlorine atom is usually introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-phenylpyridazin-3(2H)-one: Lacks the piperazine ring, which may affect its pharmacological properties.

    2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one: Lacks the chlorine atom, which may influence its reactivity and biological activity.

    4-chloro-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one: Lacks the phenyl group, which may alter its binding affinity and selectivity.

Uniqueness

4-chloro-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one is unique due to the combination of its structural features, which contribute to its distinct chemical and biological properties. The presence of the phenyl, piperazine, and chlorine substituents may enhance its pharmacological potential and make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19ClN4O

Molecular Weight

366.8 g/mol

IUPAC Name

4-chloro-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3-one

InChI

InChI=1S/C20H19ClN4O/c21-19-18(15-22-25(20(19)26)17-9-5-2-6-10-17)24-13-11-23(12-14-24)16-7-3-1-4-8-16/h1-10,15H,11-14H2

InChI Key

KHEHIUSBBMGFEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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